(Isothiocyanatomethoxy)benzene
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Overview
Description
(Isothiocyanatomethoxy)benzene, also known as benzyl isothiocyanate, is an organic compound with the molecular formula C8H7NS. It is a derivative of benzene, where an isothiocyanate group (-N=C=S) is attached to a methoxy group (-OCH3) on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Isothiocyanatomethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide (CS2) in the presence of a base to form dithiocarbamate salts. These salts are then desulfurized using cyanuric acid to yield the desired isothiocyanate . Another method involves the use of thiophosgene or its analogs, although these reagents are highly toxic .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The choice of solvent and reaction conditions is crucial to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (Isothiocyanatomethoxy)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Oxidation: Benzoic acids.
Substitution: Ortho- and para-substituted benzene derivatives.
Reduction: Amines.
Scientific Research Applications
(Isothiocyanatomethoxy)benzene has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and thioureas.
Medicine: Its potential anticancer properties are being explored for therapeutic applications.
Industry: It is used in the production of agrochemicals and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of (Isothiocyanatomethoxy)benzene involves its ability to detoxify and accelerate the excretion of carcinogens by inhibiting the activity of phase I reductase and inducing the production of phase II enzymes . This dual action helps in preventing diseases and mitigating the effects of harmful substances.
Comparison with Similar Compounds
Phenyl isothiocyanate: Similar structure but lacks the methoxy group.
Benzyl isothiocyanate: Similar structure but with a different substituent on the benzene ring.
Uniqueness: (Isothiocyanatomethoxy)benzene is unique due to the presence of both the isothiocyanate and methoxy groups, which confer distinct chemical properties and reactivity patterns compared to other similar compounds .
Properties
CAS No. |
64217-60-3 |
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Molecular Formula |
C8H7NOS |
Molecular Weight |
165.21 g/mol |
IUPAC Name |
isothiocyanatomethoxybenzene |
InChI |
InChI=1S/C8H7NOS/c11-7-9-6-10-8-4-2-1-3-5-8/h1-5H,6H2 |
InChI Key |
VVXRSDROLUIDEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCN=C=S |
Origin of Product |
United States |
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